molecular formula C16H11Cl2NO3 B12886819 Carbamic acid, (3-methyl-2-benzofuranyl)-, 2,4-dichlorophenyl ester CAS No. 61307-34-4

Carbamic acid, (3-methyl-2-benzofuranyl)-, 2,4-dichlorophenyl ester

Cat. No.: B12886819
CAS No.: 61307-34-4
M. Wt: 336.2 g/mol
InChI Key: YJMVRAGSUSVAKF-UHFFFAOYSA-N
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Description

Carbamates are widely studied for their pharmacological and agrochemical applications, often acting as acetylcholinesterase inhibitors or enzyme modulators .

Properties

CAS No.

61307-34-4

Molecular Formula

C16H11Cl2NO3

Molecular Weight

336.2 g/mol

IUPAC Name

(2,4-dichlorophenyl) N-(3-methyl-1-benzofuran-2-yl)carbamate

InChI

InChI=1S/C16H11Cl2NO3/c1-9-11-4-2-3-5-13(11)21-15(9)19-16(20)22-14-7-6-10(17)8-12(14)18/h2-8H,1H3,(H,19,20)

InChI Key

YJMVRAGSUSVAKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)NC(=O)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenyl (3-methylbenzofuran-2-yl)carbamate typically involves the following steps:

    Formation of 3-methylbenzofuran: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,4-dichlorophenyl group: This step involves the reaction of 3-methylbenzofuran with 2,4-dichlorophenyl isocyanate in the presence of a suitable catalyst, such as a base like triethylamine, to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl (3-methylbenzofuran-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The 2,4-dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

2,4-Dichlorophenyl (3-methylbenzofuran-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenyl (3-methylbenzofuran-2-yl)carbamate involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in microbial growth or cancer cell proliferation.

    Pathways Involved: The compound can inhibit key pathways in microbial metabolism or cancer cell signaling, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Carbamates

Compound Name Key Substituents Molecular Weight (g/mol) log k (Lipophilicity) Pharmacological Activity
Target Compound 3-Methyl-2-benzofuranyl, 2,4-DCP* ~265 (estimated) High (predicted) Not reported in evidence
Carbamic acid, dimethyl-, 2,4-DCP ester Dimethylcarbamate, 2,4-DCP 155.81 0.572 (VC value) Unknown
Methylphenyl-carbamic ester Methylphenylcarbamate, phenol-base Varies Moderate High intestinal peristalsis stimulation
4-Chloro-2-aryl carbamates Chlorophenyl, alkyl groups 250–300 1.8–3.2 (log k) Variable acetylcholinesterase inhibition

*2,4-DCP: 2,4-dichlorophenyl.

Lipophilicity and Bioavailability

Lipophilicity, a critical determinant of membrane permeability, was experimentally measured for analogues using HPLC (log k values ranging from 1.8 to 3.2) . However, excessive lipophilicity may reduce aqueous solubility, necessitating formulation optimization.

Pharmacological Activity Trends

  • Physostigmine-like Action : Methyl- and dimethylcarbamates exhibit strong intestinal peristalsis stimulation and miotic activity, whereas diethylcarbamates are inactive . The dichlorophenyl group in the target compound may confer stability against hydrolysis, prolonging activity.
  • Acetylcholinesterase Inhibition : Chlorophenyl-substituted carbamates (e.g., 4-chloro-2-aryl derivatives) show moderate to strong enzyme inhibition, correlating with electron-withdrawing substituents enhancing electrophilic reactivity .

Toxicity and Stability

  • Quaternary Salts vs. Tertiary Bases : Quaternary ammonium derivatives (e.g., 3-oxyphenyl-trimethylammonium esters) exhibit higher activity than tertiary bases due to improved ionic interactions .
  • Stability: Disubstituted carbamic esters (e.g., dimethylcarbamates) are more hydrolytically stable than monosubstituted analogues, suggesting the target compound’s dichlorophenyl-benzofuranyl structure may enhance stability .

Biological Activity

Carbamic acid, (3-methyl-2-benzofuranyl)-, 2,4-dichlorophenyl ester, also known as 2,4-Dichlorophenyl (3-methylbenzofuran-2-yl)carbamate, is a synthetic organic compound belonging to the carbamate class. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C15H14Cl2N2O3
  • Molecular Weight : 341.19 g/mol
  • CAS Number : 61307-34-4

The compound features a 2,4-dichlorophenyl group and a 3-methylbenzofuran moiety linked through a carbamate functional group. This unique structure contributes to its biological activity.

Carbamic acid derivatives are primarily known for their role as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to increased levels of acetylcholine, which can enhance neurotransmission but may also result in toxicity if uncontrolled.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts on AChE, leading to prolonged action of acetylcholine at synapses.
  • Cell Signaling Interference : It may disrupt cellular signaling pathways involved in growth and apoptosis in various cell types.

Toxicological Studies

Research has indicated that carbamate compounds can exhibit significant toxicity in both human and environmental contexts. For instance:

  • Neurotoxicity : Studies have shown that exposure to carbamate compounds can lead to neurotoxic effects due to AChE inhibition. This has implications for both agricultural workers and wildlife exposed to these chemicals.
    • Case Study : A study on the effects of carbofuran (a related compound) demonstrated acute toxicity leading to symptoms such as muscle twitching and respiratory distress in mammals .
  • Environmental Impact : The persistence of carbamate residues in the environment poses risks to non-target species, including beneficial insects and aquatic life.

Antimicrobial Activity

Recent investigations have explored the antimicrobial properties of carbamate derivatives:

  • In Vitro Studies : Several studies have reported that compounds similar to 2,4-Dichlorophenyl (3-methylbenzofuran-2-yl)carbamate exhibit antimicrobial activity against various pathogens. For example, derivatives showed notable efficacy against Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
CarbofuranCarbofuranAChE inhibitor; neurotoxic
3-Hydroxycarbofuran3-HydroxycarbofuranMetabolite of Carbofuran; AChE inhibitor
2,4-Dichlorophenyl N-(3-methoxyphenyl)carbamateMethoxy derivativeSimilar structure; potential AChE inhibition

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